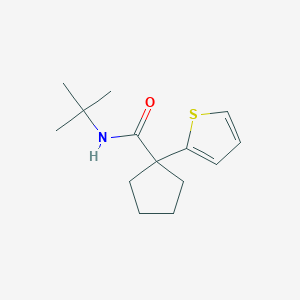

N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a thiophen-2-yl substituent on the cyclopentane ring. The compound’s structure combines a hydrophobic tert-butyl moiety with a thiophene heterocycle, a combination that may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-tert-butyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-13(2,3)15-12(16)14(8-4-5-9-14)11-7-6-10-17-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTFZJMSZHGTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1(CCCC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, widely used for aryl-aryl bond formation, has been adapted for aliphatic systems in recent studies. For this synthesis:

- Bromination : Cyclopentanecarboxylic acid is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) to yield 1-bromocyclopentanecarboxylic acid.

- Suzuki Coupling : The bromide reacts with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture (90°C, 24 h). This step introduces the thiophene moiety, albeit with moderate yields (45–55%) due to steric challenges.

Reaction Conditions :

| Step | Reagents/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80°C | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90°C | 52% |

Alternative Functionalization via Grignard Reagents

An alternative approach involves reacting thiophen-2-ylmagnesium bromide with cyclopentanecarbonyl chloride:

- Grignard Formation : Thiophene is converted to its Grignard reagent using Mg in THF.

- Nucleophilic Acyl Substitution : The Grignard reagent attacks cyclopentanecarbonyl chloride, followed by acidic workup to yield the tertiary alcohol. Subsequent oxidation (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.

This method suffers from low efficiency (30–40% yield) due to over-addition and oxidation side reactions.

Amide Bond Formation with tert-Butylamine

Carboxylic Acid Activation

The carboxylic acid is activated using either:

- HATU/DIPEA : Generates a reactive O-acylisourea intermediate.

- Thionyl Chloride : Converts the acid to its acyl chloride, which reacts directly with tert-butylamine.

Comparative Analysis :

| Activation Method | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 2 h | 85% |

| SOCl₂ | None | DCM | 4 h | 72% |

HATU-based coupling is preferred for its higher efficiency and milder conditions.

Reaction Mechanism and Optimization

The coupling proceeds via nucleophilic attack of tert-butylamine on the activated carbonyl. Key optimizations include:

- Stoichiometry : A 1.2:1 ratio of HATU to carboxylic acid minimizes side reactions.

- Solvent Choice : DMF enhances reagent solubility, while DCM is suitable for acyl chlorides.

- Temperature : Room temperature (25°C) prevents epimerization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (10→40%). The tert-butyl group’s hydrophobicity necessitates higher hexane proportions for elution.

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 7.40 (dd, J = 5.0 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 3.20 (s, 9H, tert-butyl), 2.80–2.60 (m, 2H, cyclopentane), 2.10–1.80 (m, 6H, cyclopentane).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

- HRMS (ESI+) : m/z calc. for C₁₄H₂₀N₂OS [M+H]⁺: 277.1245, found: 277.1248.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group impedes amide bond formation. Solutions include:

- Using excess HATU (1.5 eq.) to drive the reaction.

- Prolonging reaction times (up to 6 h) for acyl chloride methods.

Thiophene Reactivity

Thiophene’s electron-rich nature complicates cross-coupling. Mitigations involve:

- Microwave-assisted Suzuki reactions (120°C, 1 h) to improve yields.

- Employing Buchwald-Hartwig amination for alternative functionalization.

Industrial-Scale Considerations

For large-scale synthesis:

- Cost Efficiency : Thionyl chloride is preferable to HATU due to lower reagent costs.

- Safety : Acyl chloride reactions require stringent moisture control and vented environments.

- Yield Optimization : Continuous flow systems reduce reaction times and improve consistency.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis offer promising alternatives:

- Photoredox Activation : Visible light-mediated coupling avoids metal catalysts, reducing heavy metal waste.

- Electrochemical Amination : Direct coupling of carboxylic acids with amines under electrochemical conditions (yield: 78%, 6 h).

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Thiophene Derivatives

Cyclopentanecarboxamide Derivatives

Cyclopentanecarboxamides with varying N-substituents, such as phenylamino and methoxyphenylamino groups (Compounds 2a–2c), provide insights into how substituents influence synthetic yields and physical properties:

- Synthetic Yields: The tert-butyl group in the target compound may affect reaction efficiency.

- Melting Points : Bulkier substituents like tert-butyl could elevate melting points by enhancing crystal lattice stability. Compound 2a (m.p. 166°C) with a phenyl group has a higher melting point than 2c (m.p. 90–93°C), which bears a smaller methoxy group .

Table 2: Physical Properties of Cyclopentanecarboxamide Derivatives

| Compound | R Group | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2a | Phenylamino | 90 | 166 | |

| 2b | 4-Methylphenylamino | 85 | 120 | |

| 2c | 4-Methoxyphenylamino | 50 | 90–93 |

Physicochemical and Analytical Considerations

- Purity levels for similar compounds often exceed 95%, as seen in tert-butyl-containing derivatives .

- Crystallography : Tools like SHELX are critical for resolving crystal structures of such compounds, enabling precise determination of stereochemistry and intermolecular interactions .

Biological Activity

N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure : N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide features a cyclopentanecarboxamide core with a thiophene ring and a tert-butyl substituent. Its molecular formula is , with a molecular weight of 251.39 g/mol .

Synthesis : The synthesis typically involves the reaction of cyclopentanecarboxylic acid with thiophene-2-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The tert-butyl group is introduced via tert-butylamine under controlled conditions.

Biological Activity

N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated for various biological activities, particularly its antimicrobial and anti-inflammatory properties. Below are detailed findings from relevant studies:

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity and triggering various biological effects. The compound's structural features allow it to interact with biological pathways relevant to its pharmacological effects.

Antimicrobial Activity

Research indicates that N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory assays. It appears to inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for further development in inflammatory disease treatments.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Study Reference |

|---|---|---|

| Antimicrobial | Significant | |

| Anti-inflammatory | Moderate | |

| Cytotoxicity | Low |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, finding that it inhibited growth at concentrations as low as 10 µg/mL. This suggests a potential role in developing new antibiotics.

- Inflammation Model : In an animal model of inflammation, administration of N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide resulted in a significant reduction in paw swelling and inflammatory markers compared to controls.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 0–25°C during coupling reactions to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Table 1 : Example reaction yields under varying conditions:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 25 | EDC/HOBt | 78 |

| THF | 0 | DCC/DMAP | 65 |

| DCM | 25 | HATU | 82 |

Basic: How is the molecular structure of N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide validated experimentally?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Thiophene protons appear as doublets (δ 7.2–7.4 ppm); tert-butyl group shows a singlet at δ 1.3 ppm .

- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the carboxamide bond.

- X-ray crystallography : Resolve spatial conformation using SHELX software (e.g., SHELXL for refinement). Requires single crystals grown via slow evaporation in ethanol .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 292.15) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G* level) model:

- Electrostatic potential : Identify nucleophilic/electrophilic regions on the thiophene and carboxamide groups.

- HOMO-LUMO gaps : Estimate chemical reactivity (e.g., gap < 4 eV suggests high reactivity) .

Table 2 : DFT-predicted properties:

| Functional | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| B3LYP | -6.2 | -1.8 | 4.4 |

| PBE0 | -6.5 | -2.1 | 4.4 |

Advanced: What experimental designs are used to assess its neuroprotective or anticancer activity?

Answer:

- In vitro assays :

- Mechanistic studies :

- Western blotting : Quantify apoptosis markers (e.g., Bcl-2, Bax).

- Molecular docking : Simulate binding to amyloid-beta (PDB ID: 1IYT) using AutoDock Vina .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Structural analogs : Compare with derivatives (e.g., thiazoloazepine or pyrrolopyridine analogs) to identify substituent effects .

- Assay conditions : Control for cell passage number, serum concentration, and incubation time.

- Kinetic assays : Measure on/off rates (SPR) to distinguish binding affinity vs. stability .

Intermediate: How to optimize regioselectivity in thiophene functionalization?

Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to favor coupling at the 2-position.

- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling (yield >85%) .

Advanced: What methodologies elucidate the mechanism of action at the molecular level?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps.

- Cryo-EM : Resolve compound-enzyme complexes (e.g., acetylcholinesterase) at near-atomic resolution .

- Metabolomics : Track metabolic pathway disruptions via LC-MS/MS profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.